molecular formula C17H16ClNO2 B2409736 (9,10-Dioxoanthracen-2-yl)-trimethylazanium;chloride CAS No. 400853-24-9

(9,10-Dioxoanthracen-2-yl)-trimethylazanium;chloride

Cat. No.: B2409736
CAS No.: 400853-24-9
M. Wt: 301.77
InChI Key: PRJHHKFGFOPVSB-UHFFFAOYSA-M
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Description

(9,10-Dioxoanthracen-2-yl)-trimethylazanium;chloride is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a trimethylazanium group attached to the anthracene core, which imparts unique properties to the molecule.

Properties

IUPAC Name

(9,10-dioxoanthracen-2-yl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16NO2.ClH/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19;/h4-10H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJHHKFGFOPVSB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,10-Dioxoanthracen-2-yl)-trimethylazanium;chloride typically involves the reaction of 9,10-anthraquinone with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

9,10-Anthraquinone+TrimethylamineThis compound\text{9,10-Anthraquinone} + \text{Trimethylamine} \rightarrow \text{this compound} 9,10-Anthraquinone+Trimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(9,10-Dioxoanthracen-2-yl)-trimethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trimethylazanium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state anthraquinone derivatives, while reduction may produce hydroanthraquinones.

Scientific Research Applications

(9,10-Dioxoanthracen-2-yl)-trimethylazanium;chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.

    Biology: Investigated for its potential antioxidant and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (9,10-Dioxoanthracen-2-yl)-trimethylazanium;chloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: The parent compound of (9,10-Dioxoanthracen-2-yl)-trimethylazanium;chloride.

    Mitoxantrone: An anthraquinone derivative used as an anticancer drug.

    Aloe-emodin: A naturally occurring anthraquinone with laxative and anticancer properties.

Uniqueness

This compound is unique due to the presence of the trimethylazanium group, which enhances its solubility and bioavailability. This modification also imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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